molecular formula C20H15ClN2S3 B12022839 2-[(4-Chlorobenzyl)sulfanyl]-5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazole

2-[(4-Chlorobenzyl)sulfanyl]-5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B12022839
M. Wt: 415.0 g/mol
InChI Key: WNNJSJNTBYKONO-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound with the molecular formula C20H15ClN2S3 and a molecular weight of 415.001 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride with 1-naphthylmethyl mercaptan in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with thiosemicarbazide under reflux conditions to form the desired thiadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • 2-[(3-Chlorobenzyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
  • 2-[(4-Bromobenzyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
  • 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2-[(4-Chlorobenzyl)sulfanyl]-5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of both chlorobenzyl and naphthylmethyl groups. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H15ClN2S3

Molecular Weight

415.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C20H15ClN2S3/c21-17-10-8-14(9-11-17)12-24-19-22-23-20(26-19)25-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2

InChI Key

WNNJSJNTBYKONO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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